molecular formula C22H23N3O4S B2414864 5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-91-3

5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2414864
CAS No.: 631853-91-3
M. Wt: 425.5
InChI Key: MBHSXBNWLBGUBS-UHFFFAOYSA-N
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Description

5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-butan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-11(2)30-22-24-20-19(21(27)25-22)17(18-13(23-20)5-4-6-14(18)26)12-7-8-15-16(9-12)29-10-28-15/h7-9,11,17H,3-6,10H2,1-2H3,(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHSXBNWLBGUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research data.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrimidoquinoline core. The presence of the sec-butylthio group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidoquinoline compounds exhibit notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds demonstrated significant inhibition zones compared to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
Standard AntibioticS. aureus20
5-(benzo[d][1,3]dioxol-5-yl) derivativeS. aureus15
5-(benzo[d][1,3]dioxol-5-yl) derivativeE. coli18

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that the compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis Induction
A54915Cell Cycle Arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team synthesized several derivatives of the target compound and evaluated their antimicrobial activity against clinical isolates. The results showed that modifications to the dioxole ring significantly enhanced activity against resistant strains.
  • Case Study on Anticancer Properties : In vivo studies on tumor-bearing mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors.

Scientific Research Applications

The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, biological research, and material science, supported by data tables and case studies.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. A study demonstrated that derivatives of pyrimidoquinoline show cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Case Study:
In vitro tests on human breast cancer cells revealed that modifications to the tetrahydropyrimidoquinoline structure enhanced its potency. The compound was effective at concentrations as low as 10 µM, demonstrating a dose-dependent response.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has been studied as a potential inhibitor of various enzymes. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.

Case Study:
Inhibition assays revealed that the compound inhibits DHFR with an IC50 value of 50 nM. This suggests potential applications in developing antifolate drugs for treating cancer and bacterial infections .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to target proteins. These studies indicate strong interactions with key residues in the active sites of enzymes involved in metabolic pathways.

Synthesis of Functional Materials

The unique properties of This compound make it suitable for synthesizing functional materials such as organic semiconductors and photovoltaic devices.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials. This opens avenues for developing advanced electronic devices.

Q & A

Q. Key Variables Affecting Yield :

  • Catalyst choice : TrCl improves cyclization efficiency compared to acid catalysts.
  • Solvent : Chloroform or ethanol under reflux ensures optimal solubility and reactivity.
  • Temperature : Ultrasonic methods reduce thermal degradation, favoring higher yields .

How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Basic Research Question
Comprehensive characterization requires:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the benzo[d][1,3]dioxole moiety (δ 5.93 ppm, OCH₂O), sec-butylthio group (δ 1.06–1.15 ppm, CH₃; δ 2.31–2.41 ppm, SCH), and pyrimidoquinoline protons (δ 5.5 ppm, H-5) .
    • ¹³C NMR : Carbonyl resonances (δ 170–176 ppm, C-4/C-6) and aromatic carbons (δ 114–155 ppm) confirm the fused heterocyclic core .
  • IR Spectroscopy : Bands at 1700 cm⁻¹ (C=O stretching) and 1257 cm⁻¹ (C-S vibration) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₂₄H₂₅N₃O₄S (exact mass: 463.15 g/mol).

Advanced Tip : X-ray crystallography can resolve conformational ambiguities in the tetrahydropyrimidoquinoline ring system .

What biological screening strategies are recommended to evaluate the compound’s therapeutic potential?

Basic Research Question
Initial screening should prioritize:

  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in rodent models, as structurally related pyrimidoquinolines show ED₅₀ values < 100 mg/kg .
  • Anticancer Profiling : Conduct MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Pyrimidoquinoline derivatives exhibit activity via topoisomerase inhibition .

Advanced Consideration : Mechanistic studies (e.g., molecular docking) can identify binding interactions with targets like GABA receptors (anticonvulsant) or DNA topoisomerases (anticancer) .

How can researchers optimize the synthetic route to address low yields or byproduct formation?

Advanced Research Question

  • Byproduct Analysis : Use TLC and HPLC to identify intermediates (e.g., open-chain adducts). Adjust stoichiometry (e.g., 1:1 aldehyde:dimedone ratio) to minimize side reactions .
  • Solvent Optimization : Replace chloroform with dimethylformamide (DMF) to enhance solubility of the benzo[d][1,3]dioxole moiety .
  • Catalyst Screening : Test Lewis acids (e.g., Fe₃O₄@SiO₂-Schiff base complexes) to improve cyclization efficiency .

Case Study : Ultrasonic methods reduced byproduct formation in analogous pyrimidoquinolines by 30% compared to thermal reflux .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-Cl, 4-F) or thioether (e.g., tert-butylthio) groups to assess impacts on bioactivity .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate electronic (e.g., C-2 thioether lipophilicity) and steric features with anticonvulsant potency .

Data Interpretation : In related compounds, electron-withdrawing substituents on the aryl group enhanced anticancer activity by 40% .

How should researchers address discrepancies in reported biological activity data for pyrimidoquinoline derivatives?

Advanced Research Question

  • Assay Standardization : Validate protocols using positive controls (e.g., phenytoin for anticonvulsant assays) to ensure consistency across labs .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false negatives due to rapid metabolism .

Example : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from differences in cell line passage numbers or serum concentrations in culture media .

What role do solvent and catalyst systems play in the regioselectivity of the cyclocondensation step?

Advanced Research Question

  • Polar Protic Solvents : Ethanol promotes keto-enol tautomerism, favoring cyclization over dimerization .
  • Acid Catalysts : TrCl generates carbocations that stabilize transition states, directing regioselective formation of the pyrimidoquinoline core .

Contradiction Note : While TrCl is effective in chloroform, nano-Fe₃O₄@SiO₂ catalysts in ethanol achieved higher regioselectivity (98%) for analogous reactions .

What computational methods can predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or PreADMET to estimate bioavailability (%F > 50%), blood-brain barrier penetration (logBB > 0.3), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability with GABA-A receptors (anticipate RMSD < 2 Å over 100 ns) .

Limitation : Predicted logP values (~3.5) may underestimate true lipophilicity due to the sec-butylthio group’s conformational flexibility.

How should researchers evaluate the compound’s stability under varying storage conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests room-temperature stability).
  • Photodegradation Studies : Expose to UV light (254 nm) and monitor by HPLC; benzo[d][1,3]dioxole derivatives are prone to oxidative ring-opening .

Storage Recommendation : Store in amber vials at -20°C under inert atmosphere (N₂) to prevent thioether oxidation.

What challenges arise in scaling up the synthesis, and how can they be mitigated?

Advanced Research Question

  • Purification Bottlenecks : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane) for larger batches .
  • Catalyst Recovery : Use magnetically separable Fe₃O₄@SiO₂ catalysts to reduce costs .

Scale-Up Case : A 10-fold scale-up of an analogous reaction increased yield variability (±15%), attributed to inefficient heat distribution in reflux setups .

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